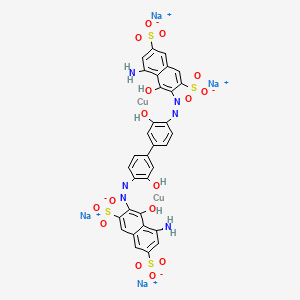

Fluorescent Brightener 191

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorescent Brightener 191 is a chemical compound widely used in various industries for its ability to enhance the brightness and whiteness of materials. It absorbs ultraviolet light and re-emits it as visible blue light, which compensates for the yellowish tinge in materials, making them appear whiter and brighter . This compound is particularly valued for its high fluorescence efficiency and stability under various conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescent Brightener 191 is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under controlled temperature and pH conditions . The reaction proceeds through intermediate stages, forming dichlorotriazinyl derivatives, which are further reacted with other aromatic amines to produce the final brightener compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process includes steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent Brightener 191 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

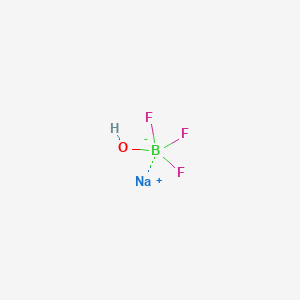

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Applications De Recherche Scientifique

Fluorescent Brightener 191 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in fluorescence microscopy to stain and visualize biological samples, such as cells and tissues.

Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.

Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products

Mécanisme D'action

The mechanism by which Fluorescent Brightener 191 exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightAs the molecules return to their ground state, they release the absorbed energy as lower-energy visible light, which appears blue . This emitted light compensates for the yellowish appearance of materials, making them look whiter and brighter .

Comparaison Avec Des Composés Similaires

Fluorescent Brightener 191 is unique in its high fluorescence efficiency and stability. Similar compounds include:

Fluorescent Brightener 220: Known for its high stability and efficiency in various applications.

Fluorescent Brightener 351: Used in similar applications but with slightly different spectral properties.

Fluorescent Brightener 71: Another commonly used brightener with distinct chemical properties

In comparison, this compound stands out due to its superior performance in enhancing the brightness and whiteness of materials under a wide range of conditions .

Propriétés

Numéro CAS |

12270-53-0 |

|---|---|

Formule moléculaire |

C30H20N6Na2O6S2 |

Poids moléculaire |

670.63 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.